![molecular formula C15H19ClN2O3 B5641032 ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5641032.png)
ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate
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Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. These processes afford reasonable overall yields and are characterized by techniques such as 1H NMR (Zheng Rui, 2010). Other related syntheses involve cyclization reactions and reactions with different hydrazines to produce various derivatives, with structures confirmed by IR, 1H NMR, and 13C NMR spectroscopy (K. Anusevičius et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectral data and X-ray single crystal analysis, revealing intricate details of the molecular conformation and hydrogen bonding patterns (H. Radwan et al., 2020). These studies offer insights into the structural basis of the compound's chemical behavior and interactions.
Chemical Reactions and Properties
Reactions involving ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate lead to the formation of various derivatives. These reactions are characterized by their regioselectivity and yields, providing a versatile framework for the synthesis of a broad array of chemical entities (P. Machado et al., 2011).
Physical Properties Analysis
The physical properties, including crystalline forms and solubility, are crucial for understanding the compound's behavior in different environments. Studies on related compounds reveal the importance of crystallization conditions on the polymorphic forms, which can significantly affect the compound's physical properties (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of ethyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate, such as its reactivity and interaction with other compounds, are defined by its functional groups and molecular structure. Studies have explored its reactions under various conditions, highlighting the compound's versatility in organic synthesis (Y. Ishii et al., 1997).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYIJJURCQQJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylate |
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